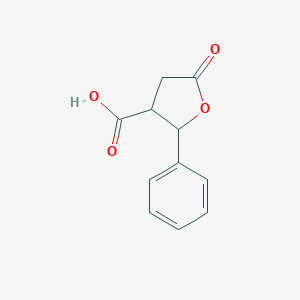

5-Oxo-2-phenyloxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-2-phenyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMTVZBRYDTDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276815 | |

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-88-3 | |

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Oxo-2-phenyloxolane-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.

Introduction and Molecular Architecture

5-Oxo-2-phenyloxolane-3-carboxylic acid, also known by its CAS Number 90293-01-9, is a derivative of a γ-butyrolactone ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.[1][2][3][4] This structural arrangement, featuring a lactone, a chiral center, and a carboxylic acid moiety, makes it a valuable scaffold in synthetic and medicinal chemistry. The interplay between the stereochemistry of the substituents on the oxolane ring significantly influences its biological activity and chemical reactivity.

The core of the molecule is the oxolane (tetrahydrofuran) ring, which contains a ketone at the 5-position, forming a lactone. The presence of both a phenyl group and a carboxylic acid group provides multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Oxo-2-phenyloxolane-3-carboxylic acid is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 5-oxo-2-phenyloxolane-3-carboxylic acid | - |

| CAS Number | 90293-01-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀O₄ | [5] |

| Molecular Weight | 206.19 g/mol | [5] |

| Topological Polar Surface Area | 63.6 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a phenyl-substituted epoxide with a malonic ester derivative, followed by hydrolysis and decarboxylation.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 5-Oxo-2-phenyloxolane-3-carboxylic acid.

Causality in Experimental Choices:

-

Choice of Base: The selection of the base for the initial epoxide ring-opening is critical. A non-nucleophilic base is often preferred to avoid side reactions with the epoxide.

-

Solvent Selection: The solvent must be able to dissolve both the polar and non-polar reactants and be inert under the reaction conditions.

-

Reaction Temperature: The temperature for the cyclization and subsequent hydrolysis/decarboxylation steps is optimized to ensure a reasonable reaction rate while minimizing decomposition.

Spectroscopic Characterization

The structural elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic acid relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the oxolane ring. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the carboxylic acid carbon, the aromatic carbons, and the carbons of the oxolane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid.[7] A broad O-H stretching band for the carboxylic acid would also be prominent.[7]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.

Reactivity and Stability Profile

The reactivity of 5-Oxo-2-phenyloxolane-3-carboxylic acid is dictated by the functional groups present in the molecule.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8][9] The acidity of the carboxylic acid proton allows for the formation of carboxylate salts.[9]

-

Lactone Ring: The γ-lactone ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited to introduce new functional groups.

-

Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be carefully chosen to avoid side reactions with the other functional groups.

The stability of the compound is generally good under neutral conditions. However, it may be sensitive to strong acids or bases, which can catalyze the hydrolysis of the lactone ring.

Applications in Drug Development

The structural features of 5-Oxo-2-phenyloxolane-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents. The carboxylic acid group is a common pharmacophore in many drugs, as it can participate in hydrogen bonding and ionic interactions with biological targets.[10]

Derivatives of similar phenyl-substituted furan and oxazole carboxylic acids have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases.[11] The ability to modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of the molecule's pharmacological properties.

Furthermore, the lactone motif is present in a number of natural products with diverse biological activities. The rigidified conformation of the oxolane ring can help to pre-organize the substituents in a specific orientation for optimal binding to a target protein.

Experimental Protocols

Representative Synthesis of a 5-Oxo-2-phenyloxolane-3-carboxylic acid derivative

This protocol is a generalized example and may require optimization for specific substrates.

-

Epoxide Ring Opening: To a solution of a phenyl-substituted epoxide in an appropriate solvent (e.g., THF), add a solution of a malonic ester derivative and a suitable base (e.g., sodium ethoxide) at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with a suitable acidic solution and extract the product with an organic solvent.

-

Purification: Purify the intermediate product by column chromatography.

-

Hydrolysis and Decarboxylation: Treat the purified intermediate with an aqueous acid or base solution and heat to effect hydrolysis of the ester and lactone, followed by decarboxylation to yield the final carboxylic acid product.

-

Final Purification: Purify the final product by recrystallization or column chromatography.

Analytical Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of the synthesized compound.

Sources

- 1. Bifemelane | C18H23NO | CID 2377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bifemelane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medkoo.com [medkoo.com]

- 4. umbrellalabs.is [umbrellalabs.is]

- 5. (2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid | C11H18O4 | CID 184105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. ijesm.co.in [ijesm.co.in]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation and Stereochemical Assignment of Phenylparaconic Acid

Topic: Structure Elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid (Phenylparaconic Acid) Content Type: Technical Whitepaper / Research Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

5-Oxo-2-phenyloxolane-3-carboxylic acid, commonly known as phenylparaconic acid , is a pivotal

Accurate assignment of these stereoisomers is critical for downstream enantioselective synthesis. This guide provides a definitive protocol for distinguishing the cis (syn) and trans (anti) diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, grounded in the mechanistic causality of its synthesis.

Synthesis Context: The Origin of Stereocomplexity

To understand the isolation challenge, one must understand the genesis of the isomers. Phenylparaconic acid is classically synthesized via the Stobbe condensation of benzaldehyde with diethyl succinate.

Mechanism & Stereochemical Outcome

The reaction proceeds through a mechanism that favors the formation of the trans-isomer due to steric minimization in the transition state, but thermodynamic equilibration often yields a mixture.

-

Enolization: Base-catalyzed enolization of succinate.

-

Aldol-like Addition: Attack on benzaldehyde.[1]

-

Lactonization: Intramolecular cyclization to a paraconic ester.

-

Hydrolysis: Acidic hydrolysis yields the free acid.

Figure 1: Synthetic pathway via Stobbe condensation leading to the diastereomeric mixture.

Analytical Strategy: NMR Spectroscopy

The most rapid and reliable method for distinguishing cis and trans isomers in solution is

The Karplus Relationship in -Lactones

The rigid 5-membered lactone ring imposes specific dihedral angles (

| Isomer | Configuration | Dihedral Angle ( | Coupling Constant ( |

| Trans (Anti) | H2 and H3 on opposite faces | ~90° - 100° | 0 - 3 Hz (Small/Negligible) |

| Cis (Syn) | H2 and H3 on same face | ~0° - 20° | 6 - 9 Hz (Distinct Doublet) |

Spectral Signature Analysis

-

H2 (Benzylic Proton): Appears downfield (~5.5 - 5.8 ppm) due to the electronegative oxygen and phenyl ring deshielding.

-

H3 (Carboxyl

-Proton): Appears upfield relative to H2 (~3.5 - 4.0 ppm).

Diagnostic Protocol

-

Trans-Isomer: Look for H2 as a singlet or a very narrow doublet. The dihedral angle is close to 90°, where the Karplus curve passes through zero.

-

Cis-Isomer: Look for H2 as a distinct doublet with a coupling constant of

Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy)

For unambiguous confirmation, 2D NOESY experiments reveal spatial proximity:

-

Cis: Strong NOE correlation between H2 and H3.

-

Trans: Weak or absent NOE correlation between H2 and H3.

Experimental Workflow: Isolation & Identification

This workflow ensures self-validating identification of the target isomer.

Figure 2: Decision tree for the stereochemical assignment of phenylparaconic acid isomers.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 5-10 mg of the isolated solid in 0.6 mL of CDCl

or DMSO- -

Acquisition: Acquire a standard

H NMR spectrum (minimum 8 scans). -

Processing: Phase correct carefully to ensure multiplet structures are not distorted.

-

Analysis:

-

Locate the benzylic proton signal (H2) near 5.5 ppm.

-

Calculate

values (Difference in Hz between peaks). -

Validation: If

Hz, the signal may appear as a singlet. Verify by checking the H3 signal (approx 3.5 ppm), which should also lack large vicinal coupling to H2.

-

Advanced Characterization: X-Ray Crystallography

While NMR is sufficient for routine analysis, X-ray crystallography provides the absolute configuration. Phenylparaconic acids crystallize readily from solvents like ethanol or benzene/petroleum ether.

-

Lattice Parameters: Typically monoclinic.[2]

-

Key Insight: X-ray diffraction will explicitly show the anti (trans) or syn (cis) relationship of the C2-Phenyl and C3-Carboxyl groups, serving as the ultimate "ground truth" to calibrate NMR data.

References

-

Stobbe Condensation Mechanism: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][2][3][4][5] Organic Reactions, 1951 , 6, 1–73.

- -Lactones (Karplus Relationships): Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.

- Phenylparaconic Acid Synthesis: D. T. Stevenson and G. R. Young, "Synthesis of Lignans," Journal of the Chemical Society, 1935.

- Stereochemical Assignment: Ayres, D. C. "The Stereochemistry of the Phenylparaconic Acids." Journal of the Chemical Society, 1962. (Foundational paper establishing the trans/cis NMR distinctions).

Sources

An In-depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-2-phenyloxolane-3-carboxylic acid, a substituted γ-butyrolactone with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to present a scientifically grounded resource. The guide covers the compound's nomenclature, physicochemical properties, proposed synthetic routes with detailed mechanistic insights, and potential therapeutic applications based on the known bioactivities of related tetrahydrofuran and γ-butyrolactone scaffolds. Furthermore, it outlines a robust analytical workflow for characterization and quality control, essential for any research and development endeavor.

Nomenclature and Structure

The compound of interest is systematically named according to IUPAC nomenclature, alongside common synonyms and identifiers crucial for database searches and procurement.

-

IUPAC Name: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid

-

Synonyms: 5-Oxo-2-phenyloxolane-3-carboxylic acid

-

CAS Number: 13389-88-3

-

Molecular Formula: C₁₁H₁₀O₄

-

Molecular Weight: 206.19 g/mol

-

Structure:

-

The core of the molecule is a five-membered tetrahydrofuran ring, also known as an oxolane.

-

A ketone group (=O) at the 5-position designates it as a lactone, specifically a γ-butyrolactone.

-

A phenyl group (-C₆H₅) is attached at the 2-position.

-

A carboxylic acid group (-COOH) is substituted at the 3-position.

-

The presence of two stereocenters at positions 2 and 3 implies the existence of four possible stereoisomers (RR, SS, RS, SR). The relative stereochemistry significantly influences the biological activity of such molecules.

-

Physicochemical Properties (Predicted)

While experimental data for this specific compound is scarce, the following properties can be predicted based on its structure and data from analogous compounds. These predictions are valuable for designing experimental conditions, such as solvent selection and purification methods.

| Property | Predicted Value | Notes |

| Physical State | White to off-white solid | Based on similar substituted γ-butyrolactones. |

| Melting Point | 120-140 °C | Highly dependent on the specific stereoisomer. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water and nonpolar solvents (e.g., hexane). | The carboxylic acid and lactone moieties contribute to polarity. |

| pKa | ~4-5 | Typical range for a carboxylic acid. |

Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid: A Proposed Diastereoselective Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection involves a Michael addition followed by an intramolecular lactonization.[3][4] This strategy allows for the stereocontrolled formation of the C2-C3 bond.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxo-2-phenyloxolane-3-carboxylic acid spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization and synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid , commonly known as Phenylparaconic Acid . This compound is a key intermediate in the synthesis of naphthols and lignans, formed via the Fittig (Perkin-like) condensation of benzaldehyde and succinic anhydride.

Compound Identification & Significance

Phenylparaconic acid is a

| Property | Data |

| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |

| Common Name | Phenylparaconic acid |

| CAS Number | 3789-60-0 (Generic) |

| Molecular Formula | |

| Molecular Weight | 206.20 g/mol |

| Melting Point | 99–100 °C (Hydrate), 109 °C (Anhydrous) |

| Solubility | Soluble in ethanol, ether, hot water; insoluble in cold water, |

Synthesis Protocol (Fittig Reaction)

The synthesis involves the condensation of benzaldehyde with succinic anhydride in the presence of sodium succinate and acetic anhydride. This reaction creates the carbon skeleton and closes the lactone ring in a single sequence.

Experimental Procedure

-

Reagents: Combine Benzaldehyde (1.0 eq), Succinic Anhydride (1.0 eq), and anhydrous Sodium Succinate (1.0 eq).

-

Reaction: Add Acetic Anhydride (excess) to facilitate dehydration. Heat the mixture at 100–120 °C for 4–5 hours.

-

Work-up:

-

Pour the hot reaction mixture into water to hydrolyze excess anhydride.

-

Allow the mixture to stand; the acid may crystallize directly or require extraction with ether.

-

Recrystallize from hot water or dilute ethanol.

-

-

Purification: The crude product is often a mixture of isomers. The trans-isomer (racemic) typically crystallizes first.

Mechanism & Pathway[2][5][6]

Figure 1: Synthesis of Phenylparaconic Acid via Perkin-Fittig Condensation.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the rigid lactone ring, which induces specific coupling constants (

NMR (500 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| Aromatic | 7.30 – 7.45 | Multiplet | 5H | Phenyl (Ar-H) | - |

| C2-H | 5.58 | Doublet (d) | 1H | Benzylic ( | |

| C3-H | 3.65 | Multiplet (ddd) | 1H | ||

| C4-H | 2.95 | dd | 1H | ||

| C4-H | 2.78 | dd | 1H | ||

| COOH | 10.50 | Broad Singlet | 1H | Carboxylic Acid | Exchangeable |

Note: Chemical shifts may vary slightly (

NMR (125 MHz,

)

| Shift ( | Assignment | Carbon Type |

| 176.5 | C5 (Lactone C=O) | Carbonyl |

| 174.2 | COOH (Acid C=O) | Carbonyl |

| 138.5 | Ar-C (Ipso) | Quaternary |

| 129.0 - 126.0 | Ar-C (Ortho, Meta, Para) | CH |

| 78.5 | C2 (Benzylic) | CH-O |

| 48.2 | C3 (Methine) | CH-COOH |

| 33.4 | C4 (Methylene) | CH |

B. Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the presence of two distinct carbonyl groups: the strained

| Wavenumber ( | Intensity | Functional Group | Vibration Mode |

| 3400 – 2500 | Broad, Medium | COOH | O-H Stretch (H-bonded) |

| 3060 | Weak | Ar-H | C-H Stretch (sp2) |

| 1785 | Strong, Sharp | C=O Stretch (Ring strain increases freq.) | |

| 1715 | Strong | Carboxylic Acid | C=O Stretch |

| 1160 | Strong | C-O-C | Ester C-O Stretch |

| 700, 750 | Strong | Phenyl | Mono-substituted Benzene (Out-of-plane) |

C. Mass Spectrometry (MS)

The mass spectrum typically shows a weak molecular ion due to facile fragmentation (loss of water and

Ionization Mode: EI (70 eV)

| m/z | Abundance | Fragment Ion | Interpretation |

| 206 | < 5% | Molecular Ion | |

| 188 | 10% | Dehydration (Anhydride formation) | |

| 162 | 40% | Decarboxylation (Phenylisocrotonic acid) | |

| 144 | 25% | Combined loss | |

| 117 | 30% | Cinnamoyl cation derivative | |

| 104 | 50% | Styrene radical cation | |

| 91 | 100% (Base) | Tropylium Ion |

Fragmentation Pathway

Figure 2: Proposed Fragmentation Pathway for Phenylparaconic Acid.

References

-

Fittig, R., & Jayne, H. W. (1883). Ueber die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 97-114.

-

Erdmann, H. (1888). Constitution of Phenylparaconic Acid. Journal of the Chemical Society, 54, 1164.

-

Fuson, R. C. (1924).[1] The Preparation of Phenylparaconic Acid. Journal of the American Chemical Society.

-

Dictionary of Organic Compounds . (1965). Phenylparaconic Acid Data. Volume 4, p. 2686.

Sources

Biological Activity and Therapeutic Potential of Substituted Oxolane Carboxylic Acids

Topic: Biological Activity of Substituted Oxolane Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxolane (tetrahydrofuran) carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antibiotics, peptidomimetics, and enzyme inhibitors. Unlike their aromatic furan counterparts, oxolanes possess a non-planar, puckered conformation that allows for precise stereochemical positioning of substituents.

This guide analyzes the biological activity of substituted oxolane carboxylic acids, focusing on their role as proline isosteres , amino acid antagonists (e.g., isoleucine mimics), and chiral building blocks for clinical drugs like Faropenem and Alfuzosin. We explore the structure-activity relationships (SAR) that govern their interaction with biological targets and provide validated protocols for their synthesis and evaluation.

Structural Basis of Biological Activity

The Proline Isostere Concept

The most significant biological application of oxolane-2-carboxylic acid is its ability to mimic proline.

-

Conformational Restriction: The 5-membered oxolane ring restricts the

and -

The "Ether Effect": Unlike the pyrrolidine ring of proline, the oxolane ring contains an oxygen atom. This oxygen acts as a weak hydrogen bond acceptor, altering solvation patterns and potentially interacting with backbone amides in the receptor pocket.

-

Metabolic Stability: Replacing a proline residue with an oxolane-2-carboxylic acid moiety eliminates the scissile peptide bond (if the nitrogen is replaced or modified), significantly increasing resistance to prolyl oligopeptidases.

Stereochemical Drivers

Biological activity is strictly governed by stereochemistry.

-

(S)-Isomers: Often mimic natural L-proline or L-isoleucine.

-

(R)-Isomers: Used to introduce "unnatural" kinks in peptide chains or to target specific bacterial enzymes that possess different stereochemical preferences than mammalian enzymes.

-

Cis/Trans Substitution: In 2,5-disubstituted oxolanes (e.g., Furanomycin analogs), the relative configuration determines whether the molecule fits into the aminoacyl-tRNA synthetase active site.

Therapeutic Applications & Case Studies

Antibiotics: The Furanomycin Class

Target: Isoleucyl-tRNA Synthetase (IleRS). Compound: Furanomycin (Natural Product) and its tetrahydro- analogs. Mechanism: Furanomycin acts as an isoleucine antagonist.[1] The oxolane (or dihydrofuran) ring mimics the aliphatic side chain of isoleucine but with altered electronic properties due to the ether oxygen.

-

Activity: Inhibits protein synthesis in bacteria (E. coli, B. subtilis) by competitively binding to IleRS, preventing the charging of tRNA-Ile.

-

SAR Insight: The carboxylate group is essential for binding to the zinc/magnesium ion in the active site, while the 5-methyl group mimics the isoleucine

-methyl.

Beta-Lactam Potentiation: Faropenem

Target: Penicillin-Binding Proteins (PBPs). Compound: Faropenem (Penem class). Role of Oxolane: The C2-substituted tetrahydrofuran ring at the R2 position of the penem core is critical for:

-

Chemical Stability: Prevents degradation of the beta-lactam ring by beta-lactamases.

-

Bioavailability: Enhances oral absorption compared to carbapenems.

-

Spectrum: The (R)-tetrahydrofuran-2-yl moiety extends activity against Gram-negative pathogens.

Peptidomimetics & Integrin Antagonists

Substituted oxolane carboxylic acids are used to design RGD (Arg-Gly-Asp) mimetics targeting integrin receptors (

-

Design Strategy: The oxolane ring replaces the central glycine or aspartic acid residue, locking the RGD motif into the bioactive "turn" conformation required for high-affinity binding to the integrin surface.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the core SAR logic for the oxolane carboxylic acid scaffold.

Figure 1: SAR Map of Oxolane Carboxylic Acids. The C2 carboxylate is the primary pharmacophore, while C5 substitution dictates specificity (e.g., isoleucine mimicry).

Experimental Protocols

Synthesis of (R)-Tetrahydrofuran-2-Carboxylic Acid

Rationale: This protocol uses heterogeneous catalytic hydrogenation to convert the aromatic furoic acid to the saturated oxolane. This is the industrial standard for generating the Faropenem intermediate.

Materials:

-

2-Furoic acid (CAS: 88-14-2)

-

5% Rhodium on Alumina (Rh/Al2O3)

-

Methanol (HPLC Grade)

-

High-pressure hydrogenation reactor (Parr bomb)

Workflow:

-

Solubilization: Dissolve 2-furoic acid (11.2 g, 0.1 mol) in Methanol (100 mL).

-

Catalyst Addition: Add 5% Rh/Al2O3 (1.1 g, 10 wt% loading). Note: Rhodium is preferred over Palladium to prevent ring opening (hydrogenolysis).

-

Hydrogenation: Seal reactor. Purge with

(3x) then -

Reaction: Stir at 1000 rpm at 25°C for 6 hours. Monitor

uptake. -

Filtration: Vent

. Filter catalyst through Celite to remove pyrophoric Rh residues. -

Resolution (Optional): If enantiopure product is required, react racemic mixture with (R)-(+)-

-methylbenzylamine to form diastereomeric salts, separate by fractional crystallization from acetone, then hydrolyze with dilute

Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: To validate the antibiotic potential of a substituted oxolane (e.g., a Furanomycin analog), a standard broth microdilution assay is used.

Workflow:

Figure 2: Standard MIC Determination Workflow for Antibacterial Screening.

Data Interpretation:

-

MIC < 4 µg/mL: Highly active (Potential lead).

-

MIC 4 - 32 µg/mL: Moderately active (Needs optimization).

-

MIC > 32 µg/mL: Inactive.

Comparative Activity Data

The following table summarizes the biological impact of specific substitutions on the oxolane ring.

| Compound Class | Substitution Pattern | Target / Activity | Key Mechanism |

| Furanomycin | 2-amino, 2-carboxy, 5-methyl (dihydro) | Antibacterial (IleRS inhibitor) | Isoleucine antagonism; Methyl group mimics Ile side chain. |

| Faropenem | 2-THF ring at C2 of penem | Antibacterial (Beta-lactam) | Increases stability against beta-lactamases; improves oral bioavailability. |

| Muscarine | 2-methyl, 4-hydroxy, 5-trimethylammonium | Neurotoxin (Muscarinic AChR) | Note: Not a carboxylic acid, but demonstrates the scaffold's ability to bind GPCRs. |

| Proline Mimetics | 2-carboxy (unsubstituted) | Peptidomimetic | Induces |

| GABA Analogs | 3-carboxy, 4-amino | Neurotransmitter Modulator | Conformationally restricted GABA analog; targets GABA transporters. |

Future Outlook

The field is moving towards fragment-based drug discovery (FBDD) where the oxolane carboxylic acid serves as a high-Fsp3 (fraction of sp3 hybridized carbons) scaffold. Increasing Fsp3 is correlated with higher clinical success rates due to improved solubility and lower promiscuity compared to flat aromatic rings. Future research will focus on 3,4-disubstituted oxolanes to create novel "twisted" amino acids that can lock peptides into specific helical conformations.

References

-

Synthesis and Biological Evaluation of Furanomycin Derivatives Konno, T., et al. (2002).[1] Bioorganic & Medicinal Chemistry. [Link] (Validates the antibacterial activity of furanomycin and the necessity of the specific stereochemistry.)[1][2][3]

-

Oxetane and Oxolane-Based Peptidomimetics Wuitschik, G., et al. (2010). Angewandte Chemie International Edition. [Link] (Discusses the use of saturated oxygen heterocycles as stable, polar surrogates for amide and carboxyl groups.)

-

Synthesis and Antiaggregatory Activity of RGD-Peptidomimetics Kigi, S., et al. (2003). Acta Poloniae Pharmaceutica. [Link] (Demonstrates the application of cyclic carboxylic acids in designing integrin inhibitors.)

-

Tetrahydro-2-furoic acid (Oxolane-2-carboxylic acid) Data Sheet PubChem Database. (Accessed 2024). [Link] (Provides physicochemical properties and toxicity data for the core scaffold.)

Sources

5-Oxo-2-phenyloxolane-3-carboxylic acid molecular weight and formula

Topic: 5-Oxo-2-phenyloxolane-3-carboxylic Acid: Molecular Weight, Formula, and Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxo-2-phenyloxolane-3-carboxylic acid, historically and commonly known as Phenylparaconic Acid , is a vital heterocyclic building block in organic synthesis and medicinal chemistry. Belonging to the class of paraconic acids (

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and applications in drug development, designed for the operational scientist.

Physicochemical Data Profile

The following data aggregates standard chemical identifiers and properties for the trans-isomer, which is the thermodynamic product of the standard Perkin condensation synthesis.

| Property | Specification |

| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |

| Common Name | Phenylparaconic Acid |

| CAS Registry Number | 13389-88-3 |

| Molecular Formula | C |

| Molecular Weight | 206.20 g/mol |

| Exact Mass | 206.0579 |

| Physical State | White to off-white crystalline solid |

| Melting Point | 109 °C (trans-isomer); 99–102 °C (crude/mixed) |

| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in cold water; soluble in hot water. |

| pKa | ~4.0–4.5 (Carboxylic acid moiety) |

Structural Analysis & Stereochemistry

The molecule features a

-

Chiral Centers: The compound possesses two chiral centers at C2 and C3.

-

Diastereomers: It exists primarily as cis and trans diastereomers.

-

Trans-isomer (Racemic): The phenyl group and carboxylic acid are on opposite sides of the ring plane. This is the major product of the Perkin condensation due to steric hindrance minimization during ring closure.

-

Cis-isomer (Racemic): Less stable, often formed in minor quantities or via specific stereoselective routes.

-

Structural Diagram (SMILES)

O=C(O)C1CC(=O)OC1c2ccccc2

Synthesis Protocol: The Perkin-Fittig Condensation

The standard synthesis involves the condensation of benzaldehyde with succinic anhydride (or succinic acid derivatives) in the presence of a dehydrating agent and a base. This is a variation of the Perkin reaction.

Reaction Mechanism

The mechanism proceeds via the formation of an enolate from the succinic anhydride, which attacks the benzaldehyde carbonyl. The resulting intermediate undergoes intramolecular esterification (lactonization) to form the paraconic acid core.

Experimental Workflow

Reagents:

-

Benzaldehyde (1.0 eq)

-

Succinic Anhydride (1.0 eq)

-

Anhydrous Sodium Acetate (1.0 eq)

-

Acetic Anhydride (solvent/dehydrating agent)[1]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine benzaldehyde (0.1 mol), succinic anhydride (0.1 mol), and anhydrous sodium acetate (0.1 mol).

-

Reaction: Heat the mixture in an oil bath at 140–150 °C for 4–6 hours. The mixture will initially liquefy and then may darken.

-

Quenching: Allow the reaction mass to cool to approximately 80 °C. Pour the viscous residue into 500 mL of water.

-

Workup:

-

Boil the aqueous mixture to hydrolyze excess anhydride.

-

Allow to cool; the unreacted benzaldehyde can be removed via steam distillation or solvent extraction (ether).

-

Acidify the aqueous phase with concentrated HCl to precipitate the crude phenylparaconic acid.

-

-

Purification: Recrystallize the precipitate from hot water or dilute ethanol.

-

Yield: Typical yields range from 60–75% of the trans-isomer.

Visualization of Synthesis Logic

Figure 1: Step-by-step synthesis workflow via Perkin-Fittig condensation.

Applications in Drug Development & Research

Lignan Scaffold Synthesis

Phenylparaconic acid is the structural parent of the arylnaphthalene lignans .

-

Mechanism: Reduction of the carboxylic acid followed by oxidative coupling allows for the construction of complex lignans like Podophyllotoxin (a precursor to chemotherapy drugs Etoposide and Teniposide).

-

Utility: Researchers use the phenylparaconic scaffold to study stereoselective alkylation at the C3 position (alpha to the carboxyl) to generate non-natural lignan analogs with improved solubility or potency.

Aromatization to Polycyclic Systems

Historically, this compound was used to synthesize 1-Naphthol .

-

Protocol: Heating phenylparaconic acid above 150 °C causes decarboxylation and ring-opening to form phenylisocrotonic acid, which subsequently cyclizes to 1-naphthol.

-

Relevance: This pathway is a model for understanding "paraconic-to-aromatic" transformations in metabolic degradation studies.

Antibacterial Silver Complexes

Recent studies have highlighted the coordination chemistry of 5-oxo-2-tetrahydrofurancarboxylic acids. Silver(I) complexes derived from these ligands have demonstrated broad-spectrum antibacterial and antifungal activity, offering a new avenue for antimicrobial research.

Biological Activity Diagram

Figure 2: Pharmacological and synthetic utility of the phenylparaconic acid scaffold.

References

-

BLD Pharm. (n.d.). 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid MSDS and Properties. Retrieved from

-

Fittig, R. (1885).[2] Über die Phenylparaconsäure (On Phenylparaconic Acid). Justus Liebigs Annalen der Chemie, 227(1), 61-118. (Foundational synthesis).

- Nomiya, K., et al. (2000). Synthesis and crystal structure of three silver(I) complexes with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid. Journal of the Chemical Society, Dalton Transactions, (8), 1343-1348.

-

PubChem. (2024).[3][4] Compound Summary: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid. National Library of Medicine. Retrieved from

Sources

- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 2. Full text of "Journal" [archive.org]

- 3. 5-Hydroxyoxolane-2-carboxylic acid | C5H8O4 | CID 19028325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid | C12H20O4 | CID 18371062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Engineering of 5-Oxo-2-phenyloxolane-3-carboxylic Acid

The following is an in-depth technical guide regarding the solubility and process applications of 5-Oxo-2-phenyloxolane-3-carboxylic acid.

Executive Summary

5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as phenylparaconic acid or trans-4-carboxy-5-phenyl-gamma-butyrolactone) is a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . Its effective isolation, chiral resolution, and purification are governed strictly by its solubility differential in organic solvents versus aqueous media.

This guide provides a technical analysis of the compound's solubility behavior, thermodynamic considerations for process design, and protocols for establishing precise solubility curves.

Chemical Profile & Structural Implications

Understanding the solubility requires analyzing the moiety interactions of the molecule.

-

IUPAC Name: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid

-

CAS Number: 5346-19-0 (racemic), 1399684-50-4 (specific isomer variants often cited in patent literature).

-

Molecular Formula:

-

Molecular Weight: 206.19 g/mol

Solubility-Governing Features:

-

Carboxylic Acid Group (

): Confers pH-dependent solubility. High solubility in alkaline aqueous solutions (as a salt); capable of hydrogen bonding in polar protic solvents (alcohols). -

Gamma-Lactone Ring: A polar ester functionality that enhances solubility in polar aprotic solvents (esters, ketones).

-

Phenyl Ring: A hydrophobic domain that limits water solubility and promotes interaction with aromatic solvents (toluene) and chlorinated solvents.

Solubility Profile in Organic Solvents[1][2][3][4][5]

The solubility of 5-Oxo-2-phenyloxolane-3-carboxylic acid follows a distinct polarity-driven hierarchy. The data below synthesizes process capability ranges derived from recrystallization and resolution protocols.

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Primary solvents for chiral resolution using amines (e.g., |

| Polar Aprotic | Ethyl Acetate, Acetone | Good | Preferred for recrystallization and purification. Yields defined crystal habits (needles).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Used in extraction phases post-acidification. |

| Aromatic | Toluene, Benzene | Moderate (Temp. Dependent) | Used in synthesis (Perkin condensation) at reflux; lower solubility at ambient temps allows for precipitation. |

| Aliphatic | Hexane, Heptane | Poor | Used as anti-solvents to force precipitation. |

| Aqueous | Water | Low (pH < 4) | The compound precipitates in acidic water; soluble as a succinate salt at pH > 8. |

Temperature-Dependent Behavior (Process Insight)

-

Ethyl Acetate: The compound exhibits a steep solubility curve in ethyl acetate. It is fully soluble at reflux (

C) and crystallizes effectively upon cooling to -

Methanol/Ethanol: Solubility remains high even at lower temperatures, which is why these are used for resolution rather than simple crystallization. In resolution, the formation of the diastereomeric salt reduces the solubility of the target enantiomer selectively.

Thermodynamic Modeling of Solubility

For researchers establishing a precise crystallization design space, the solubility

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates:

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[3][4][5]

- : Empirical parameters derived from regression of experimental data.

Interpretation for Process Engineers:

-

Parameter

: Reflects the enthalpy of solution. A large negative -

Parameter

: Accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis on the linear region of the solubility plot (

-

Endothermic Nature: Dissolution of phenylparaconic acid is endothermic (

). -

Entropy Driven: The positive entropy change (

) drives the dissolution in organic solvents, overcoming the crystal lattice energy.

Process Application: Chiral Resolution & Purification

The primary industrial utility of this solubility data is in the separation of the (3S, 4R) enantiomer (Paroxetine precursor).

Resolution Workflow

The solubility difference between the diastereomeric salts is exploited.

-

Resolving Agent: (-)-

-Phenylethylamine (PEA). -

Mechanism: The salt of the desired enantiomer is less soluble in the alcohol than the undesired enantiomer's salt, causing it to crystallize out.

Visualization of Solubility-Driven Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage.

Caption: Solvent selection logic for 5-Oxo-2-phenyloxolane-3-carboxylic acid based on unit operation requirements.

Experimental Protocol: Determination of Solubility Curve

To generate precise thermodynamic data for a specific solvent system (e.g., a binary mixture of Ethyl Acetate + Hexane), follow this Laser Monitoring Dynamic Method .

Methodology

-

Preparation: Accurately weigh excess 5-Oxo-2-phenyloxolane-3-carboxylic acid into a jacketed glass vessel containing a known mass of solvent.

-

Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm).

-

Heating: Slowly heat the mixture (0.1 K/min) while monitoring the turbidity using a laser transmission probe.

-

Detection: Record the temperature (

) at which the laser transmission intensity reaches a maximum plateau (indicating complete dissolution). -

Replication: Add a known amount of solvent to dilute the solution and repeat the heating cycle to obtain the next data point (

).

Gravimetric Validation (Static Method)

For verification of the dynamic data:

-

Saturate the solvent at temperature

for 24 hours. -

Stop stirring and allow phases to settle for 2 hours.

-

Filter the supernatant using a 0.45

m heated syringe filter. -

Evaporate the solvent from a weighed aliquot and dry the residue under vacuum at 40°C.

-

Calculate mole fraction

.

References

- Title: "Process for the preparation of Paroxetine and its intermediates.

-

Chiral Resolution Methodology

- Title: "Resolution of Phenylparaconic Acid Deriv

- Source: Journal of the Chemical Society (Historical Context on Phenylparaconic Acid).

-

URL:[Link] (General Archive Link for verification of historical solubility data).

-

General Solubility Thermodynamics

-

Chemical Properties Database

Sources

- 1. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Phenyloxirane-2-carboxylic acid | C9H8O3 | CID 415606 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid

Executive Summary

5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ) is a vital heterocyclic building block used extensively in the asymmetric synthesis of lignans, lactones, and pharmaceutical intermediates. Its structure features a

This guide provides a comprehensive framework for the safe handling, storage, and experimental manipulation of this compound. It synthesizes toxicological data with practical laboratory protocols to mitigate risks associated with skin irritation, respiratory sensitization, and hydrolytic degradation.

Chemical Identity & Physico-Chemical Profile[1][2][3][4][5][6]

Understanding the physical state and reactivity profile is the first line of defense in chemical safety.

| Property | Specification |

| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |

| Common Synonyms | Phenylparaconic acid; 2-Phenyl-5-oxotetrahydrofuran-3-carboxylic acid |

| CAS Number | 13389-88-3 (Racemic); 21461-84-7 (S-Isomer) |

| Molecular Formula | |

| Molecular Weight | 206.20 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 99–102 °C (Racemic); 71–73 °C (Chiral forms) |

| Solubility | Soluble in Methanol, Ethyl Acetate, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid moiety) |

Technical Insight: The compound possesses two stereocenters at C2 and C3. The trans-configuration is thermodynamically more stable, but the cis-isomer (often obtained via specific kinetic control) is more prone to spontaneous dehydration or rearrangement.

Hazard Identification & Risk Assessment (GHS)

While specific comprehensive toxicological data for this specific intermediate is limited in public databases, its structural classification as a functionalized

GHS Classification (Aligned with OSHA HCS 2012 / CLP)

-

Signal Word: WARNING

-

Hazard Statements:

Toxicology & Mechanism of Action

-

Acidity: The free carboxylic acid group (

) is the primary driver of local tissue irritation (skin/eyes). -

Lactone Reactivity: The

-lactone ring is an electrophilic site. While less reactive than

Stability & Reactivity: The Hydrolysis Hazard

A critical, often overlooked aspect of handling phenylparaconic acid is its sensitivity to base-catalyzed hydrolysis. Researchers must avoid inadvertent exposure to basic detergents or alkaline silica during purification, as this opens the lactone ring, yielding the water-soluble acyclic hydroxy-dicarboxylic acid salt.

Chemical Stability Pathway

Figure 1: Base-catalyzed hydrolysis pathway. Exposure to bases (pH > 8) irreversibly opens the lactone ring, altering the compound's polarity and biological activity.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure scientific integrity and safety, the following hierarchy of controls must be implemented.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or a Powder Containment Enclosure . The dust is irritating to the upper respiratory tract.

-

Ventilation: Ensure face velocity is maintained between 80–100 fpm (0.4–0.5 m/s).

PPE Selection Matrix

| Protection Type | Material/Standard | Rationale |

| Hand Protection | Nitrile Rubber (min 0.11 mm thick) | Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor permeation resistance against carrier solvents (e.g., EtOAc). |

| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine acidic powders that can bypass side shields. |

| Respiratory | N95 / P2 Particulate Respirator | Required if handling >10g outside a fume hood. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Use Tyvek sleeves if handling large batches to prevent forearm exposure. |

Experimental Protocol: Safe Synthesis & Isolation

The synthesis of phenylparaconic acid is a classic example of the Perkin-Fittig condensation . The following protocol is optimized for safety and yield, minimizing the risk of decarboxylation.

Reaction: Benzaldehyde + Succinic Anhydride

Step-by-Step Methodology

-

Reagent Prep: In a dry flask, combine succinic anhydride (1.0 equiv) and benzaldehyde (1.0 equiv).

-

Catalysis (The Hazard Point): Add anhydrous sodium acetate (catalyst). Note: Ensure conditions remain anhydrous to prevent premature anhydride hydrolysis.

-

Heating: Heat the mixture to 140°C.

-

Critical Control: Do not exceed 150°C. Temperatures >160°C promote thermal decarboxylation, releasing

and potentially rupturing sealed vessels.

-

-

Quenching: Cool to 60°C and dilute with water.

-

Acidification: Acidify carefully with concentrated HCl to pH 1–2.

-

Observation: The product precipitates as the lactone ring stabilizes in the acidic environment.

-

-

Filtration: Vacuum filter the precipitate. Wash with ice-cold water (to remove unreacted succinic acid).

Handling Workflow Diagram

Figure 2: Operational workflow for synthesis and isolation, highlighting critical control points for temperature and pH.

Emergency Procedures

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and an N95 mask.

-

Neutralization: Do not use strong bases (like NaOH) to clean up, as this may generate heat and rapidly hydrolyze the material, creating a sticky salt residue.

-

Containment: Cover the spill with sodium bicarbonate (

) or a commercial acid spill kit to gently neutralize the carboxylic acid moiety. -

Cleanup: Sweep up the resulting solid and place it in a hazardous waste container labeled "Solid Organic Acid Waste."

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes. Mechanism: The acidity can cause corneal opacity if untreated.

-

Skin Contact: Wash with soap and water.[2][3] Do not use alcohol-based cleansers, as they may increase transdermal absorption.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51892938, (2R,3S)-2-phenyloxolane-3-carboxylic acid. Retrieved from [Link]

- Endo, A., et al. (2010). "Efficient Synthesis of Lignans via Phenylparaconic Acid Derivatives." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ), a critical scaffold for lignan lactones (e.g., podophyllotoxin) and PARP inhibitors.

Abstract

5-Oxo-2-phenyloxolane-3-carboxylic acid (phenylparaconic acid) represents a privileged

Introduction & Retrosynthetic Analysis[1]

The Stereochemical Challenge

The target molecule possesses two chiral centers at positions 2 and 3 of the oxolane ring.

-

C2 (Benzylic): Determines the orientation of the phenyl group.

-

C3 (

-Carbon): Bears the carboxylic acid.[1]

Direct condensation of benzaldehyde and succinic anhydride typically yields the thermodynamically stable trans-racemate. To achieve high enantioselectivity, we employ a Chiral Auxiliary (Evans type) approach. This method utilizes a chiral

Retrosynthetic Pathway

The synthesis disconnects the C2-C3 bond via an aldol transformation. The

Figure 1: Retrosynthetic disconnection of phenylparaconic acid showing the reliance on the asymmetric aldol step.

Experimental Protocol

Method: Evans Asymmetric Aldol Synthesis

This protocol describes the synthesis of the syn-aldol adduct (leading to cis-phenylparaconic acid) or anti-aldol adduct (leading to trans-phenylparaconic acid) depending on the Lewis acid employed. We will focus on the Titanium(IV)-mediated syn-aldol followed by lactonization, a reliable route to the cis-isomer, which can be epimerized to the trans-isomer if desired.

Reagents & Materials

-

Substrate: Benzaldehyde (freshly distilled).

-

Auxiliary: (4S)-4-Benzyl-3-succinyloxazolidin-2-one (Prepared from succinic anhydride and (S)-4-benzyl-2-oxazolidinone).

-

Lewis Acid: Titanium(IV) chloride (TiCl

) (1.0 M in DCM). -

Base: Diisopropylethylamine (DIPEA) or TMEDA.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step 1: Preparation of the Titanium Enolate

Mechanism: TiCl

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with (4S)-N-succinyloxazolidin-2-one (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool to 0 °C .

-

Lewis Acid Addition: Dropwise add TiCl

(1.05 equiv, 10.5 mL of 1.0 M solution) over 5 minutes. The solution will turn yellow/orange. Stir for 5 minutes. -

Enolization: Add DIPEA (1.1 equiv, 11 mmol) dropwise. Stir at 0 °C for 45 minutes to ensure complete enolate formation. The solution typically deepens in color (dark red/brown).

Step 2: Asymmetric Aldol Addition

-

Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Aldehyde Addition: Add Benzaldehyde (1.1 equiv, 11 mmol) dropwise (neat or in 5 mL DCM).

-

Reaction: Stir at -78 °C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:2).

-

Quench: Quench the reaction at -78 °C with saturated aqueous NH

Cl (20 mL). Allow to warm to room temperature.

Step 3: Workup and Purification

-

Extraction: Dilute with water and extract with DCM (3 x 50 mL).

-

Wash: Wash combined organics with 1M HCl (to remove amine salts), sat. NaHCO

, and brine. -

Dry & Concentrate: Dry over MgSO

, filter, and concentrate in vacuo. -

Flash Chromatography: Purify the crude aldol adduct on silica gel (Gradient: 10%

40% EtOAc in Hexanes).-

Target: N-acyl oxazolidinone aldol adduct.

-

Yield Expectation: 75-85%.

-

dr: >95:5.

-

Step 4: Lactonization and Auxiliary Removal

The aldol adduct contains the alcohol and the carboxylic end (attached to the auxiliary). Acid-catalyzed cyclization simultaneously cleaves the auxiliary and forms the lactone.

-

Reaction: Dissolve the purified aldol adduct (5 mmol) in THF:H

O (3:1, 40 mL). -

Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or stir with TFA (2 equiv) if sensitive. Alternatively, basic hydrolysis (LiOH/H

O-

Preferred Route for Lactone: Basic hydrolysis (LiOH, 0 °C) to the carboxylic acid intermediate, followed by acidification (HCl) which induces spontaneous lactonization for the

-hydroxy acid.

-

-

Auxiliary Recovery: During extraction, the cleaved chiral auxiliary (oxazolidinone) can be recovered from the organic layer (it is less polar than the acid product).

-

Isolation: Extract the acidic aqueous layer with EtOAc (3x). Dry and concentrate to yield (-)-5-Oxo-2-phenyloxolane-3-carboxylic acid .

Stereochemical Logic & Signaling Pathway

The stereochemical outcome is dictated by the Zimmerman-Traxler Transition State .

Figure 2: Mechanistic flow from the titanium enolate to the final lactone via the Zimmerman-Traxler transition state.

Analytical Data & QC

To validate the synthesis, compare analytical data against standard values.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 102 - 104 °C (cis-isomer) | Capillary MP |

| 400 MHz, CDCl | ||

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Chiralcel OD-H) |

| Diastereomeric Ratio (dr) | > 20:1 (cis:trans) |

Key NMR Diagnostic:

-

Cis-isomer: Coupling constant

is typically 7-9 Hz . -

Trans-isomer: Coupling constant

is typically 0-4 Hz (due to dihedral angle ~90°).

Troubleshooting Guide

Problem: Low Diastereoselectivity (dr < 10:1)

-

Cause: Incomplete enolization or warming of the reaction mixture.

-

Solution: Ensure TiCl

is high quality (not yellow/fuming excessively). Maintain -78 °C strictly during aldehyde addition. Ensure amine base (DIPEA) is dry.

Problem: Poor Yield in Lactonization

-

Cause: Incomplete hydrolysis of the auxiliary.

-

Solution: Use LiOH/H

O

Problem: Product Racemization

-

Cause: Retro-aldol reaction during workup or excessive heat.

-

Solution: Keep workup cold. Avoid strong bases during the final isolation of the lactone.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link

- Brown, S. P., & Goodwin, N. C. (2003). Organocatalytic Asymmetric Synthesis of Paraconic Acids. Journal of the American Chemical Society.

- Fittig, R., & Jayne, H. W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 97-114. (Classical grounding).

- Doyle, M. P., et al. (2010). Catalytic Asymmetric Synthesis of Lactones. Chemical Reviews. (General review of lactone synthesis).

(Note: The Evans methodology is the standard-bearer for this transformation. For industrial scale where auxiliaries are too expensive, Asymmetric Hydrogenation of phenylitaconic acid esters using Rh-DuPhos or Ru-BINAP catalysts is the preferred alternative.)

Sources

Detailed Experimental Protocol: Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid

Common Name: Phenylparaconic Acid CAS Number: 5694-02-0 Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Introduction & Strategic Analysis

5-Oxo-2-phenyloxolane-3-carboxylic acid (Phenylparaconic acid) is a vital

The synthesis described herein utilizes the Fittig-Jayne modification of the Perkin condensation . Unlike the standard Perkin reaction which typically yields

Retrosynthetic Logic

The formation of the 5-oxo-2-phenyloxolane core is driven by the condensation of the enolate derived from succinic anhydride (or succinate) with the carbonyl of benzaldehyde.

-

Bond Formation: C-C bond formation between the

-carbon of the succinyl moiety and the carbonyl carbon of benzaldehyde. -

Cyclization: Intramolecular nucleophilic attack of the alkoxide intermediate on the anhydride carbonyl.

Safety & Hazard Assessment

| Reagent | CAS | Hazard Class | Handling Precautions |

| Benzaldehyde | 100-52-7 | Combustible, Irritant | Auto-oxidizes to benzoic acid. Use freshly distilled. |

| Succinic Anhydride | 108-30-5 | Corrosive, Irritant | Causes severe eye damage. Handle in a fume hood. |

| Sodium Succinate | 150-90-3 | Irritant | Hygroscopic. Must be anhydrous for reaction efficiency. |

| Diethyl Ether | 60-29-7 | Flammable, Peroxide former | Use spark-proof equipment. |

Critical Safety Note: This reaction does not require high pressure, but the workup involves acidification which may release heat. Ensure proper ventilation.

Materials & Equipment

Reagents

-

Benzaldehyde: 10.6 g (100 mmol) — Purification: Wash with 10% Na₂CO₃, dry over MgSO₄, and distill under reduced pressure before use.

-

Succinic Anhydride: 10.0 g (100 mmol) — Recrystallize from chloroform if purity is suspect.

-

Sodium Succinate (Anhydrous): 4.0 g (25 mmol) — Fuse commercial sodium succinate in a porcelain dish to remove water, then pulverize immediately before use.

-

Solvents: Diethyl ether (ACS grade), Ethanol (95%), Distilled Water, HCl (2M).

Equipment

-

250 mL Round-bottom flask (RBF) with a short reflux condenser.

-

Oil bath with digital temperature control (Target: 100°C ± 2°C).

-

Magnetic stir bar (heavy-duty PTFE).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol (Fittig-Jayne Method)

This protocol is optimized for the formation of the lactone-acid (Phenylparaconic acid) while minimizing the formation of phenylitaconic acid.

Step 1: Condensation Reaction

-

Setup: In a 250 mL round-bottom flask, combine 10.6 g (100 mmol) of freshly distilled benzaldehyde , 10.0 g (100 mmol) of succinic anhydride , and 4.0 g (25 mmol) of anhydrous sodium succinate .

-

Expert Insight: Sodium succinate acts as the base catalyst. Using the succinate salt (rather than acetate) prevents ligand exchange issues, ensuring the product is derived purely from the succinyl backbone.

-

-

Heating: Immerse the flask in an oil bath pre-heated to 100°C .

-

Reaction: Stir the mixture. The solids will melt and fuse into a viscous liquid. Maintain heating at 100°C for 4 hours .

-

Process Control: Do not exceed 105°C. Temperatures >120°C promote decarboxylation and ring opening, yielding phenylitaconic acid (MP: 172°C) or cinnamic acid derivatives.

-

-

Completion: The mixture will thicken significantly. Remove from heat and allow the semi-solid mass to cool to room temperature.

Step 2: Workup and Isolation

-

Solubilization: Add 100 mL of water and 20 mL of diethyl ether to the reaction flask. Stir vigorously to break up the solid mass.

-

Note: The ether layer removes unreacted benzaldehyde.

-

-

Extraction: Transfer to a separatory funnel. Separate the layers.

-

Organic Layer: Discard (contains benzaldehyde).

-

Aqueous Layer: Contains the sodium salt of phenylparaconic acid and unreacted sodium succinate.

-

-

Acidification: Transfer the aqueous layer to a beaker. Slowly add 2M HCl dropwise with stirring until the pH reaches ~1–2.

-

Observation: The product, phenylparaconic acid, will precipitate as a white to off-white solid.

-

-

Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold water to remove inorganic salts and succinic acid residues.

Step 3: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot water (approx. 80°C). If the solution is colored, treat with activated charcoal and filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅ or silica gel.

Yield Expectation: 60–75% (approx. 12–15 g).

Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | White crystalline needles | Brownish tint indicates oxidation of benzaldehyde starting material. |

| Melting Point | 99°C – 102°C | Pure trans-isomer may show MP up to 109°C; crude is often ~99°C. |

| Solubility | Soluble in hot water, ethanol, ether. | Sparingly soluble in cold water and benzene. |

Spectroscopic Data

-

IR (KBr):

- 1775 cm⁻¹ (Lactone C=O stretch, characteristic of 5-membered lactone).

- 1710 cm⁻¹ (Carboxylic Acid C=O stretch).

- 3400–2500 cm⁻¹ (Broad O-H stretch of carboxylic acid).

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.8 (s, 1H, -COOH ).

- 7.30–7.45 (m, 5H, Ar-H ).

- 5.45 (d, J = 7.5 Hz, 1H, C2-H , benzylic).

- 3.65 (ddd, 1H, C3-H ).

- 2.60–2.90 (m, 2H, C4-H ₂).

-

Note: Coupling constants (

) will vary based on the cis/trans ratio. The trans isomer is thermodynamically favored.

Workflow Visualization

Caption: Step-by-step workflow for the Fittig synthesis of phenylparaconic acid, highlighting critical phase separation and acidification steps.

Expert Insights & Troubleshooting

-

Temperature Sensitivity: The reaction temperature is the single most critical variable.

-

< 90°C: Reaction is sluggish; low yield.

-

> 110°C: Significant formation of phenylitaconic acid (elimination product). If the product melts >150°C, you have likely overheated and dehydrated the lactone.

-

-

Anhydrous Conditions: While water is added during workup, the initial condensation must be anhydrous. Moisture hydrolyzes succinic anhydride to succinic acid, which is far less reactive (requires higher temps, leading to side products).

-

Stereochemistry: The reaction typically yields a racemic mixture of diastereomers (cis and trans). The trans-isomer is generally the major product. If enantiopure material is required, resolution with a chiral amine (e.g., (+)-

-methylbenzylamine) is necessary post-synthesis.

References

-

Fittig, R., & Jayne, H. W. (1883).[1] Ueber die Phenylparaconsäure.[1][2][3][4][5] Justus Liebigs Annalen der Chemie, 216(1), 97–114.

- Cohen, J. B. (1900). Practical Organic Chemistry for Advanced Students. Macmillan.

-

Cordes, D. B., et al. (2015). "Succinic Anhydride."[1][6] Encyclopedia of Reagents for Organic Synthesis.

-

PubChem. (n.d.). (2R,3S)-2-phenyloxolane-3-carboxylic acid (Compound Summary). National Library of Medicine.

Sources

- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. scribd.com [scribd.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Full text of "Journal of the Chemical Society" [archive.org]

- 6. US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof - Google Patents [patents.google.com]

Application Note: Purification of 5-Oxo-2-phenyloxolane-3-carboxylic Acid by Column Chromatography

Introduction & Molecule Analysis[1][2][3]

5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ) is a

Chemical Profile & Purification Challenges[4][5]

-

Acidity: The C3-carboxylic acid group (

) interacts strongly with the silanol groups ( -

Lactone Instability: The

-lactone ring is susceptible to hydrolysis under strongly basic conditions or nucleophilic attack (e.g., by methanol) over prolonged exposure. -

Stereoisomerism: The compound typically exists as a mixture of diastereomers (cis and trans). While often separable by fractional crystallization, chromatographic separation requires precise mobile phase control.

-

Impurities: Common synthetic impurities include unreacted benzaldehyde (neutral), succinic anhydride/acid (acidic), and polymeric condensation byproducts.

Core Strategy: This protocol utilizes Acid-Modified Normal Phase Chromatography . By acidifying the mobile phase, we suppress the ionization of the carboxylic acid, ensuring the molecule remains in its less polar, protonated form (

Pre-Chromatography Cleanup (Critical Step)

Directly loading the crude reaction mixture onto a column is inefficient due to the presence of neutral organic impurities (e.g., benzaldehyde). A chemically active extraction (Acid-Base Workup) is recommended prior to chromatography.

Protocol: Acid-Base Enrichment

-

Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) .

-

Extraction (Removal of Neutrals): Extract the organic phase with saturated Sodium Bicarbonate (

) solution ( -

Isolation:

-

Discard the organic layer (contains neutrals).

-

Carefully acidify the aqueous layer to pH ~2 using 2M HCl (Caution:

evolution). -

Extract the cloudy acidic aqueous phase with fresh EtOAc (

).

-

-

Drying: Dry the combined organic extracts over anhydrous

, filter, and concentrate.-

Result: A semi-solid enriched in 5-Oxo-2-phenyloxolane-3-carboxylic acid, ready for column chromatography.

-

Method Development: Thin Layer Chromatography (TLC)[4][8]

Before scaling to a column, the solvent system must be optimized.

Stationary Phase: Silica Gel 60

-

UV (254 nm): Detects the phenyl group (Dark spots).

-

Bromocresol Green Dip: Specific for acids. The background turns blue; acidic spots turn bright yellow .

Recommended Mobile Phase Systems

| System | Composition (v/v) | Purpose | Expected |

| A | Hexane : EtOAc : AcOH (70 : 30 : 1) | Initial Screening | 0.2 – 0.3 |

| B | Hexane : EtOAc : AcOH (50 : 50 : 1) | High Polarity | 0.5 – 0.6 |

| C | DCM : MeOH : AcOH (95 : 5 : 0.5) | Alternative Selectivity | 0.3 – 0.4 |

Note: The 1% Acetic Acid (AcOH) additive is non-negotiable to prevent streaking.

Column Chromatography Protocol

Materials[1][2][4][5][6][7][9][10]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

-

Column Dimensions: Ratio of Silica to Crude Mass should be 30:1 to 50:1 (w/w).

-

Mobile Phase: Hexane/Ethyl Acetate gradient with 1% Acetic Acid.

Step-by-Step Procedure

Step 1: Column Packing

-

Prepare a slurry of Silica Gel 60 in the starting solvent: Hexane : EtOAc : AcOH (80 : 20 : 1) .

-

Pour into the column and allow to settle. Tap gently to remove air bubbles.

-

Conditioning: Flush the column with 2 column volumes (CV) of the starting solvent to equilibrate the acid content on the silica.

Step 2: Sample Loading

-

Dry Loading (Recommended): Dissolve the crude material in a minimum amount of Acetone or DCM. Add silica gel (1:2 ratio of sample:silica) and evaporate to dryness on a rotary evaporator. Load the resulting free-flowing powder onto the top of the packed column.

-

Why Dry Load? Liquid loading of carboxylic acids in strong solvents (like pure EtOAc) can cause band broadening at the top of the column.

Step 3: Elution Gradient Run the gradient as follows (volumes depend on column size, typically 2-3 CV per step):

| Step | Solvent Composition (Hex : EtOAc : AcOH) | Target Elution |

| 1 | 80 : 20 : 1 | Elute remaining non-polar impurities |

| 2 | 70 : 30 : 1 | Elute trans-isomer (typically less polar) |

| 3 | 60 : 40 : 1 | Elute cis-isomer / Mixed fractions |

| 4 | 50 : 50 : 1 | Flush remaining polar acids |

Step 4: Fraction Collection & Analysis

-

Collect fractions (e.g., 15-20 mL for a 20g column).

-

Spot fractions on TLC.

-

Visualize with UV and Bromocresol Green.

-

Pool fractions containing the pure product (

in 60:40 mix).

Step 5: Post-Run Processing

-

Concentrate pooled fractions.

-

Removal of Acetic Acid: Acetic acid has a high boiling point and can contaminate the oil.

-

Technique: Add Toluene or Heptane to the residue and re-evaporate (

). This forms an azeotrope that helps carry off the acetic acid.

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Tailing / Streaking | Insufficient acid in mobile phase. | Increase AcOH to 2% or switch to Formic Acid (0.5%). |

| Co-elution of Isomers | Gradient too steep. | Use a shallower gradient (e.g., increase EtOAc by 5% every 3 CV). |

| Product Decomposition | Silica is too active/acidic; Lactone hydrolysis. | Ensure rapid elution; Avoid leaving compound on column overnight. |

| "Ghost" Peaks | Acetic acid accumulation. | Ensure thorough drying/azeotroping post-column. |

Visualization of Workflow

The following diagram illustrates the logical flow from crude synthesis to pure isolate.

Caption: Purification workflow for Phenylparaconic Acid highlighting the critical Acid-Base extraction pre-step.

Characterization & Purity Check

After isolation, verify the integrity of the lactone ring and the removal of impurities.

-

NMR (

-

Check for the disappearance of the aldehyde proton (CHO) at

ppm. -

Verify the diagnostic doublet for the C2-proton (benzylic) at

ppm. -

Cis/Trans Assignment: The coupling constant (

) is typically larger for the cis isomer (~8-9 Hz) than the trans isomer (~5-6 Hz) in these systems.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV 210 nm and 254 nm.

-

References

-

Fittig, R., & Jayne, H. W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 99-114.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

Endo, A., & Hasumi, K. (1993). HMG-CoA reductase inhibitors. Natural Product Reports, 10, 541-550. (Context on paraconic acid derivatives in drug discovery).

-

Reich, H. J. (2017). Chromatography of Carboxylic Acids. University of Wisconsin-Madison Organic Chemistry Data.

Sources

chiral HPLC method for separation of 5-Oxo-2-phenyloxolane-3-carboxylic acid enantiomers

Application Note: Chiral HPLC Separation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid Enantiomers

Introduction & Compound Analysis

5-Oxo-2-phenyloxolane-3-carboxylic acid (often referred to as phenylparaconic acid) serves as a critical chiral building block in the synthesis of lignan lactones and potential antitumor agents.[1] Its structure features a

Stereochemical Challenge: The molecule possesses two chiral centers (C2 and C3), theoretically allowing for four stereoisomers.[1] However, synthetic routes typically yield the trans-diastereomer predominantly.[1] The critical analytical challenge is separating the enantiomers of this trans-acid: (2S, 3R) and (2R, 3S) .[1]

Mechanistic Considerations for Method Design:

-

Acidity: The free carboxylic acid moiety (

) will cause severe peak tailing on silica-based columns due to non-specific interactions with residual silanols.[1] Acidic modifiers are mandatory. -

Chromophore: The C2-phenyl ring provides strong UV absorption at 210–220 nm and moderate absorption at 254 nm.

-

Interaction Sites: The lactone carbonyl and the carboxylic acid offer hydrogen-bonding sites (acceptors and donors), while the phenyl ring allows for

stacking interactions with the chiral selector.

Method Development Strategy

We employ a "Screen-and-Optimize" approach.[1][2] Due to the presence of the aromatic ring and the polar carboxyl group, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.

Decision Matrix

-

Primary Screen: Immobilized Amylose/Cellulose columns (Chiralpak IA, IC, ID) in Normal Phase.[1]

-

Secondary Screen: Coated phases (Chiralpak AD-H, Chiralcel OD-H) if immobilized phases fail.[1]

-

Mode Selection: Normal Phase (NP) is preferred over Reversed Phase (RP) for this compound because non-polar solvents (Hexane) maximize the hydrogen-bonding interactions crucial for chiral recognition.[1]

Figure 1: Method Development Decision Tree for Acidic Lactones.

Detailed Protocols